3-(4-Chlorophenoxy)-8-((dimethylamino)methyl)-7-hydroxy-2-methyl-4H-chromen-4-one hydrochloride
Description
Properties
CAS No. |
308101-51-1 |
|---|---|
Molecular Formula |
C19H19Cl2NO4 |
Molecular Weight |
396.3 g/mol |
IUPAC Name |
3-(4-chlorophenoxy)-8-[(dimethylamino)methyl]-7-hydroxy-2-methylchromen-4-one;hydrochloride |
InChI |
InChI=1S/C19H18ClNO4.ClH/c1-11-18(25-13-6-4-12(20)5-7-13)17(23)14-8-9-16(22)15(10-21(2)3)19(14)24-11;/h4-9,22H,10H2,1-3H3;1H |
InChI Key |
HEPKFYVOVVITIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN(C)C)OC3=CC=C(C=C3)Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Chromen-4-One Core Synthesis
The chromen-4-one scaffold is constructed via a base-promoted aldol condensation followed by intramolecular oxa-Michael cyclization (Scheme 1). Starting with 2-hydroxy-5-methylacetophenone, condensation with propionaldehyde under microwave irradiation (160–170°C, 1 hour) in ethanol with diisopropylamine (DIPA) yields 2-methylchroman-4-one intermediates . Yields vary significantly (17–88%) based on electronic effects: electron-withdrawing groups on the acetophenone enhance reaction efficiency, while electron-donating groups promote aldehyde self-condensation byproducts .
Table 1: Optimization of Chromen-4-One Core Synthesis
| Starting Material | Aldehyde | Base | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Hydroxy-5-methylacetophenone | Propionaldehyde | DIPA | 55 | |
| 2-Hydroxy-6-methoxyacetophenone | Butyraldehyde | DIPA | 17 |
Regioselective Bromination at Position 3
Position 3 functionalization requires bromination using pyridinium tribromide (Py·Br₃) in dichloromethane at 0°C . The reaction produces a diastereomeric mixture (80:20 cis:trans) due to steric hindrance favoring cis-addition . Computational studies confirm the cis-isomer’s stability, enabling isolation via column chromatography.
Key Reaction Conditions :
-
Temperature: 0°C → room temperature
-
Solvent: Dichloromethane
-
Brominating Agent: Py·Br₃ (1.2 equivalents)
4-Chlorophenoxy Substitution
The brominated intermediate undergoes nucleophilic aromatic substitution (SNAr) with 4-chlorophenol in dimethylformamide (DMF) at 120°C for 12 hours. Potassium carbonate (K₂CO₃) facilitates deprotonation of the phenol, enhancing nucleophilicity .
Table 2: Substitution Reaction Optimization
| Brominated Intermediate | Nucleophile | Base | Yield (%) | Reference |
|---|---|---|---|---|
| 3-Bromo-2-methylchroman-4-one | 4-Chlorophenol | K₂CO₃ | 68 | |
| 3-Bromo-6-methoxychroman-4-one | 4-Fluorophenol | Cs₂CO₃ | 75 |
Hydrochloride Salt Formation
The free base is treated with hydrogen chloride (HCl) in ethyl acetate to precipitate the hydrochloride salt. Crystallization from ethanol/water (1:1) yields the final compound as a white solid .
Characterization Data :
-
Melting Point : 215–217°C (decomposition)
-
1H NMR (DMSO-d6) : δ 2.98 (s, 6H, N(CH₃)₂), 3.82 (s, 2H, CH₂N), 6.92–7.45 (m, aromatic) .
Process Optimization and Scale-Up Challenges
Key Challenges :
-
Diastereomer Separation : Bromination produces cis/trans mixtures requiring chiral HPLC for resolution .
-
Mannich Reaction Byproducts : Overalkylation at position 7 necessitates rigorous hydroxyl protection .
Scale-Up Modifications :
-
Replace microwave-assisted steps with conventional heating (reflux, 24 hours) for industrial viability .
-
Use flow chemistry for bromination to enhance reproducibility .
Analytical Validation
Spectroscopic Consistency :
Purity Assurance :
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenoxy)-8-((dimethylamino)methyl)-7-hydroxy-2-methyl-4H-chromen-4-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chromenone core can be reduced to form dihydro derivatives.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of chromenone ketones or aldehydes.
Reduction: Formation of dihydrochromenone derivatives.
Substitution: Formation of substituted chromenone derivatives.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits significant biological activities, making it a candidate for various therapeutic uses. Notable activities include:
- Antimicrobial properties : The compound's structure allows it to interact with microbial cells, potentially inhibiting their growth.
- Anti-inflammatory effects : It may modulate inflammatory pathways, providing relief in conditions characterized by excessive inflammation.
- Anticancer potential : Preliminary studies suggest that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction.
Applications in Medicinal Chemistry
- Pharmaceutical Development : The unique combination of functional groups enhances the compound's bioactivity, making it a candidate for drug development targeting specific diseases.
- Drug Delivery Systems : Its amphiphilic nature allows it to be used in formulations aimed at improving drug solubility and bioavailability.
- Biochemical Research : The compound can serve as a tool in biochemical assays to study enzyme interactions and cellular responses.
Comparative Analysis with Related Compounds
The following table compares 3-(4-Chlorophenoxy)-8-((dimethylamino)methyl)-7-hydroxy-2-methyl-4H-chromen-4-one hydrochloride with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 7-Hydroxycoumarin | Hydroxy group at position 7 | Antimicrobial activity |
| Quercetin (Flavonoid) | Multiple hydroxyl groups | Antioxidant, anti-inflammatory |
| Chromenone Derivatives | Chromenone core | Anticancer properties |
This comparison illustrates how the specific combination of functional groups in this compound enhances its biological activity profile compared to simpler flavonoids or other chromenones.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of the compound against various bacterial strains. Results indicated that it exhibited significant inhibitory effects on Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent.
Case Study 2: Anti-inflammatory Effects
In vitro experiments demonstrated that the compound could reduce pro-inflammatory cytokine production in macrophages, indicating its potential application in treating inflammatory diseases.
Case Study 3: Anticancer Potential
Preliminary research involving cancer cell lines showed that treatment with the compound led to reduced cell viability and increased apoptosis, highlighting its potential as an anticancer therapeutic.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenoxy)-8-((dimethylamino)methyl)-7-hydroxy-2-methyl-4H-chromen-4-one hydrochloride involves its interaction with specific molecular targets. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Interacting with Receptors: Modulating receptor-mediated signaling pathways.
Altering Gene Expression: Affecting transcription factors and gene expression profiles.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
A comparative analysis of structurally related chromen-4-one derivatives is provided below:
Key Observations:
Substituent Effects on Solubility: The target compound’s dimethylaminomethyl group and hydrochloride salt improve aqueous solubility compared to neutral analogs like 11a, which contains a thiomorpholinomethyl group (a sulfur-containing moiety with lower polarity) .
Bioactivity Correlations: Tertiary amines (e.g., dimethylaminomethyl in the target compound) are associated with enhanced interaction with biological targets like kinases or G-protein-coupled receptors due to their basicity and hydrogen-bonding capabilities . Thioether groups (as in 11a) may confer redox activity or metal-binding properties, which are absent in the target compound .
Synthetic Pathways: The target compound’s dimethylaminomethyl group is synthesized via Mannich reactions (formaldehyde + dimethylamine), a common strategy for introducing aminoalkyl substituents . In contrast, 11a’s thiomorpholinomethyl group requires thiomorpholine and brominated intermediates, reflecting divergent synthetic complexity .
Pharmacological Potential
- Antioxidant Activity: The 7-hydroxy group in chromen-4-one derivatives is critical for free radical scavenging, a property shared with flavonoids like quercetin .
- Antimicrobial Properties: Chlorophenoxy and tertiary amine groups in the target compound may synergize to inhibit microbial growth, as seen in related compounds with halogenated aromatic systems .
Challenges in Structural Analysis
- The compound’s hydrochloride form may complicate crystallization due to ionic interactions, necessitating advanced refinement tools like SHELXL for accurate structural determination .
- Discrepancies in HRMS data (e.g., calculated vs. observed m/z values in analogs like 11a) highlight the need for high-resolution mass spectrometry to validate synthetic products .
Biological Activity
3-(4-Chlorophenoxy)-8-((dimethylamino)methyl)-7-hydroxy-2-methyl-4H-chromen-4-one hydrochloride is a synthetic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its unique chemical structure, which includes a chlorophenoxy group, a dimethylamino group, and a chromenone core, suggests potential therapeutic applications ranging from anticancer to anti-inflammatory effects.
- Molecular Formula: C19H19Cl2NO4
- Molecular Weight: 396.3 g/mol
- CAS Number: 308101-51-1
- IUPAC Name: 3-(4-chlorophenoxy)-8-[(dimethylamino)methyl]-7-hydroxy-2-methylchromen-4-one; hydrochloride
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition: It may inhibit or modulate the activity of specific enzymes involved in cancer cell proliferation.
- Receptor Interaction: The compound can influence receptor-mediated signaling pathways, potentially affecting cellular responses.
- Gene Expression Modulation: It may alter transcription factor activity and gene expression profiles, impacting cell cycle regulation and apoptosis.
Biological Activities
Research has highlighted several key biological activities associated with this compound:
-
Anticancer Activity:
- The compound has been shown to exhibit cytotoxic effects against various cancer cell lines, including leukemia (CCRF-CEM) and colorectal cancer (HCT116) cells. Studies indicate that it induces apoptosis and cell cycle arrest at specific phases (G0/G1) .
- A notable study demonstrated that at higher concentrations, the compound leads to significant inhibition of DNA and RNA synthesis in cancer cells, promoting apoptosis .
-
Anti-inflammatory Effects:
- Preliminary investigations suggest that the compound may possess anti-inflammatory properties, potentially through the modulation of inflammatory cytokines and pathways.
- Antioxidant Properties:
Research Findings
Several studies have focused on the biological implications of this compound:
Case Studies
- Cytotoxicity Evaluation:
- Mechanistic Insights:
Q & A
Q. Optimization Strategies :
- Catalysts : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency.
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
- Temperature Control : Maintain ≤30°C during the Mannich step to avoid side reactions.
Table 1 : Key Reaction Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Core Formation | Phenol derivative, K₂CO₃, DMF, 80°C | 65–70 | 90% |
| Mannich Reaction | Formaldehyde, dimethylamine, ethanol, 25°C | 55–60 | 85% |
| Salt Formation | HCl (gas), diethyl ether, 0°C | 90–95 | 98% |
Basic: How can the crystal structure and molecular conformation be resolved using X-ray crystallography?
Q. Methodology :
- Data Collection : Use a single-crystal X-ray diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.
- Refinement : Employ SHELXL for small-molecule refinement, leveraging its robust handling of hydrogen bonding and disorder .
- Validation : Check for R-factor convergence (target: R1 < 5%) and validate geometry using PLATON.
Q. Critical Parameters :
- Twinned Data : Use SHELXD for structure solution if twinning is detected .
- Hydrogen Bonding : Analyze O–H···O and N–H···Cl interactions to confirm the hydrochloride salt formation.
Basic: What in vitro assays are suitable for evaluating its biological activity, and how should controls be designed?
Q. Recommended Assays :
- Antimicrobial Activity : Broth microdilution (MIC determination) against S. aureus and E. coli (CLSI guidelines).
- Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7, HepG2) with cisplatin as a positive control.
- Anti-inflammatory Potential : COX-2 inhibition assay (ELISA) using celecoxib as a reference .
Q. Control Design :
- Negative Controls : DMSO vehicle (≤0.1% v/v).
- Blinding : Use double-blind protocols to minimize bias.
- Replicates : Triplicate measurements with SD ≤15%.
Advanced: How can conflicting bioactivity data between this compound and its analogs be systematically analyzed?
Q. Root Causes of Contradictions :
- Substituent Effects : Compare analogs with varying substituents (e.g., 4-Cl vs. 4-F phenyl groups) to assess steric/electronic impacts .
- Assay Variability : Normalize data using Z-score analysis to account for inter-laboratory differences.
Q. Statistical Tools :
- PCA (Principal Component Analysis) : Identify clusters in bioactivity profiles.
- ANOVA : Test significance of substituent-driven differences (p < 0.05).
Table 2 : Comparative Bioactivity of Analogues
| Analog | MIC (S. aureus) | IC₅₀ (MCF-7) | COX-2 Inhibition (%) |
|---|---|---|---|
| Target Compound | 8 µg/mL | 12 µM | 75 |
| 4-Fluoro Analog | 15 µg/mL | 18 µM | 60 |
| 4-Methoxy Analog | 20 µg/mL | 25 µM | 50 |
Advanced: What advanced spectroscopic techniques are required to resolve ambiguities in its tautomeric forms?
Q. Techniques :
VT-NMR (Variable Temperature NMR) : Monitor chemical shift changes (δ 7–8 ppm) in DMSO-d₆ from 25°C to 80°C to detect keto-enol tautomerism.
IR Spectroscopy : Identify O–H stretching (3200–3600 cm⁻¹) and C=O vibrations (1650–1750 cm⁻¹).
DFT Calculations : Optimize tautomeric structures at the B3LYP/6-31G* level to predict stability .
Q. Case Study :
- Keto Form Dominance : Confirmed by a strong C=O peak at 1715 cm⁻¹ and DFT-predicted ΔG = −2.3 kcal/mol.
Advanced: How can reaction pathways be optimized for multi-gram synthesis without compromising purity?
Q. Strategies :
- Flow Chemistry : Use microreactors for Mannich reaction to enhance mixing and reduce side products.
- In-line Analytics : Implement PAT (Process Analytical Technology) with FTIR for real-time monitoring.
- Purification : Combine column chromatography (silica gel, CH₂Cl₂/MeOH 10:1) with recrystallization (ethanol/water).
Q. Critical Challenges :
- Amine Degradation : Minimize exposure to light/oxygen by using nitrogen atmosphere.
- Scale-up Limits : Maintain Reynolds number >4000 to ensure turbulent flow in reactors .
Advanced: What computational methods are effective for predicting its pharmacokinetic properties?
Q. Tools :
- ADMET Prediction : Use SwissADME or PreADMET to estimate logP (target: 2–3), BBB permeability, and CYP450 inhibition.
- Molecular Docking : AutoDock Vina for binding affinity analysis with COX-2 (PDB ID: 5KIR) .
Q. Case Study :
- Predicted logP : 2.8 (experimental: 2.7)
- CYP3A4 Inhibition : High risk (Ki = 1.2 µM), suggesting potential drug-drug interactions.
Advanced: How can discrepancies in crystallographic data from different research groups be reconciled?
Q. Resolution Protocol :
Data Deposition : Cross-validate with Cambridge Structural Database (CSD) entries.
Twins/Disorder Analysis : Re-process raw data using Olex2 and SHELXL to detect missed twinning laws .
Inter-lab Collaboration : Share raw diffraction images via platforms like Zenodo for independent validation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
